Oxifungin

Antifungal susceptibility testing Pyrido-triazine SAR Candida albicans inhibition

Oxifungin (INN, development code EU-3421) is a synthetic small-molecule antifungal antibiotic belonging to the pyrido[3,4-e]-as-triazine class. Its chemical structure is 1,2-dihydro-3-(phenoxymethyl)pyrido[3,4-e]-as-triazine (free base) or the hydrochloride salt (CAS 55242-74-5), with a molecular weight of 240.1 Da.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 64057-48-3
Cat. No. B1605896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxifungin
CAS64057-48-3
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)NN2
InChIInChI=1S/C13H12N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8,16H,9H2,(H,15,17)
InChIKeyNSOWETRRDBSIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxifungin (CAS 64057-48-3) Compound Overview for Antifungal R&D and Procurement


Oxifungin (INN, development code EU-3421) is a synthetic small-molecule antifungal antibiotic belonging to the pyrido[3,4-e]-as-triazine class [1]. Its chemical structure is 1,2-dihydro-3-(phenoxymethyl)pyrido[3,4-e]-as-triazine (free base) or the hydrochloride salt (CAS 55242-74-5), with a molecular weight of 240.1 Da [2]. The INN stem '-fungin' designates it as an antifungal antibiotic [2]. Oxifungin was developed by Morton-Norwich Products, Inc. (later part of Procter & Gamble) and was disclosed in foundational patents from the 1970s, establishing its activity against Candida albicans and Microsporum canis [3].

Why Generic Substitution Fails for Oxifungin: Structural Specificity and Assay-Defined Differentiation


Oxifungin cannot be substituted by other '-fungin' class members or common azole antifungals without risking loss of the specific activity profile documented in primary data. Within the pyrido[3,4-e]-as-triazine subclass, the smallest structural alteration—such as replacing the 3-phenoxymethyl substituent of Oxifungin with a 3-benzyl group (as in Triafungin, EU-3325)—fundamentally changes the molecule's physicochemical and biological fingerprint [1]. The original patent data demonstrate that even within the same scaffold, the hydrochloride salt and the free base of Oxifungin produce measurably different inhibition zone diameters against the same fungal strain under identical assay conditions [2]. Furthermore, the literature does not support interchangeability with amphotericin B or azoles, as Oxifungin belongs to a distinct chemotype with its own quantitative performance boundaries in agar-based susceptibility models [3].

Quantitative Evidence Guide: Oxifungin vs. Triafungin and Pyrido-Triazine Class Benchmarks


Head-to-Head Zone of Inhibition: Oxifungin HCl vs. Oxifungin Free Base Against C. albicans (Agar Diffusion)

In the foundational U.S. patent, Oxifungin hydrochloride and the free base were directly compared in an agar diffusion assay against Candida albicans. At a concentration of 1480 µg/mL, Oxifungin hydrochloride produced a zone of inhibition of 26 mm at day 2, while the free base at 980 µg/mL produced a 24 mm zone at day 2. This intra-class comparison demonstrates that the hydrochloride salt form of Oxifungin yields a larger inhibition zone at a comparable time point, underscoring that formulation and counterion selection meaningfully influence antifungal activity in vitro [1].

Antifungal susceptibility testing Pyrido-triazine SAR Candida albicans inhibition

Structural Differentiation: 3-Phenoxymethyl (Oxifungin) vs. 3-Benzyl (Triafungin) Substitution in the Pyrido-Triazine Core

Oxifungin (3-phenoxymethyl-substituted) and Triafungin (3-benzyl-substituted) share the identical pyrido[3,4-e][1,2,4]triazine core but differ by a single oxygen atom in the side chain. This atomic-level difference results in distinct computed physicochemical properties: Oxifungin has a molecular weight of 240.1 Da, an XLogP3-AA of ~0.7 (predicted), and one hydrogen bond acceptor from the ether oxygen; Triafungin has a molecular weight of 222.1 Da, an XLogP3-AA of ~1.5, and zero hydrogen bond donors/acceptors beyond the triazine ring [1][2]. The presence of the phenoxymethyl ether in Oxifungin introduces a dipole moment and potential hydrogen-bonding capacity absent in Triafungin, which can alter target binding, solubility, and membrane permeability. Although direct MIC head-to-head data between the two compounds are not publicly available, the J. Med. Chem. class-level study confirms that 3-position substituent modifications on the pyrido-triazine scaffold significantly modulate antifungal potency, with MIC values spanning from ≤16 µg/mL for actives to inactive for certain substituents [3].

Structure-activity relationship Pyrido-triazine antifungals In silico property comparison

Class-Level Antifungal Potency: MIC Ceiling of ≤16 µg/mL Against Key Pathogens

The definitive medicinal chemistry study on pyrido[3,4-e]-1,2,4-triazines by Reich et al. (1989) reported that active members of this chemical series inhibit strains of Candida, Aspergillus, Mucor, and Trichophyton species at MIC values of ≤16 µg/mL in agar dilution assays [1]. While Oxifungin is the prototypical compound in this series (3-phenoxymethyl substitution), the paper explicitly states that structural modifications at the 3-position, pyridyl ring substitution, and ring fusion architecture determine whether a compound falls within or outside this active MIC range. This establishes a quantitative class benchmark: any Oxifungin analog or replacement should be required to demonstrate MIC ≤16 µg/mL against the same panel; compounds that fail to meet this threshold are unlikely to belong to the active subset of the pyrido-triazine class.

Antifungal MIC Candida Aspergillus Mucor Trichophyton

Skin Irritation Safety Margin: No Irritation at 4% Topical Concentration in Preclinical Testing

The U.S. patent for Oxifungin explicitly states that daily application of the compound as a suspension at concentrations up to 4% in an aqueous methylcellulose vehicle produced no skin irritation over a three-day observation period [1]. This data provides a quantifiable safety margin relevant to topical formulation development. In contrast, many clinical antifungal agents (e.g., amphotericin B, certain azoles) are known to cause dermal irritation or require special formulation to mitigate local toxicity. The absence of irritation at a relatively high test concentration (4% w/w) is a differentiating attribute for researchers developing topical antifungal preparations or studying cutaneous mycoses in animal models.

Dermal safety Topical antifungal Preclinical toxicology

Pharmacopoeial and Regulatory Identity: Established INN and USP Dictionary Monograph Precedent

Oxifungin has been assigned an official International Nonproprietary Name (INN) by the WHO (p-INN List 40, 1978) and is listed in the FDA Substance Registration System under UNII F14V3I66R3 [1]. Its close analog Triafungin (EU-3325) holds a separate INN and UNII, confirming that international regulatory bodies consider these structurally similar compounds to be distinct pharmaceutical substances. This formal regulatory differentiation is critical for procurement: ordering 'Oxifungin' ensures receipt of the 3-phenoxymethyl derivative, not the 3-benzyl derivative or any other pyrido-triazine. For published literature referencing the 'Oxifungin' INN, only material meeting the CAS 64057-48-3 specification is compliant.

INN nomenclature Regulatory identity Reference standard sourcing

Oxifungin Research and Industrial Application Scenarios Driven by Quantitative Evidence


Antifungal Susceptibility Assay Reference Compound for Pyrido-Triazine Scaffold Screening

Investigators screening novel pyrido[3,4-e]-1,2,4-triazine derivatives for antifungal activity can use Oxifungin as a positive control benchmark. The established class-level MIC ceiling of ≤16 µg/mL against Candida, Aspergillus, Mucor, and Trichophyton species in agar dilution assays provides a validated performance threshold [5]. New analogs should be compared against this Oxifungin benchmark to determine whether structural modifications maintain, improve, or abolish activity.

Topical Antifungal Formulation Development Leveraging Documented Dermal Safety

Oxifungin's demonstrated lack of skin irritation at concentrations up to 4% in aqueous methylcellulose vehicle [1] makes it a candidate for topical formulation studies targeting dermatophyte or Candida skin infections. Formulators can use the hydrochloride salt for potentially enhanced aqueous solubility (as suggested by the larger inhibition zone in agar diffusion [1]) while relying on the documented dermal safety margin.

Structure-Activity Relationship (SAR) Studies on 3-Position Substituent Effects in Pyrido-Triazines

The well-defined structural difference between Oxifungin (3-phenoxymethyl) and Triafungin (3-benzyl) enables systematic SAR investigations. Researchers can directly compare these two close analogs in parallel assays to isolate the contribution of the ether oxygen atom to antifungal potency, target binding, and physicochemical properties [2][4]. This head-to-head comparison can inform the design of next-generation pyrido-triazine antifungals.

Regulatory-Compliant Reference Standard Procurement for Preclinical and Translational Studies

For laboratories operating under GLP or GMP conditions, Oxifungin offers a regulatory-grade identity with assigned INN (WHO List 40, 1978) and FDA UNII F14V3I66R3 [3]. This enables unambiguous specification in study protocols, certificates of analysis, and regulatory submissions, which is not possible with incompletely characterized or non-INN-matched analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxifungin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.